6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
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Overview
Description
6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with a 3-chlorophenyl group and a methyl group attached. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then reacted with hydrazine hydrate to form the pyrazole ring. The resulting compound undergoes further cyclization with formamide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The compound’s structure allows it to interact with multiple targets, making it a versatile molecule in drug discovery .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Imidazo[1,2-a]pyrimidines: Another class of heterocyclic compounds with similar applications in medicinal chemistry.
Uniqueness
6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 3-chlorophenyl group enhances its ability to interact with certain biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c1-9-5-13-15-7-11(8-17(13)16-9)10-3-2-4-12(14)6-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFUSBHIPZFZSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101324387 |
Source
|
Record name | 6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101324387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24817882 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866132-36-7 |
Source
|
Record name | 6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101324387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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